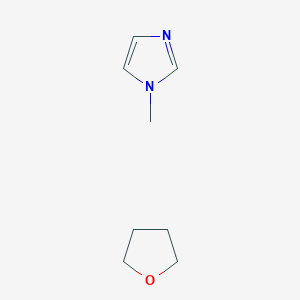

1-Methylimidazole;oxolane

Description

Properties

IUPAC Name |

1-methylimidazole;oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.C4H8O/c1-6-3-2-5-4-6;1-2-4-5-3-1/h2-4H,1H3;1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHMOXFGNPKKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.C1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1-Methylimidazole;oxolane derivatives have shown promise in antimicrobial and anticancer activities. The compound's structure allows it to interact effectively with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-methylimidazole derivatives against various pathogens. For instance, a study demonstrated that certain oxazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of 1-Methylimidazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 2.34 | Bacillus subtilis |

| 2 | 4.68 | Staphylococcus aureus |

| 3 | 6.00 | Pseudomonas aeruginosa |

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains, suggesting that modifications to the imidazole structure can enhance antimicrobial potency.

Anticancer Research

The potential of this compound in anticancer applications has also been explored. Researchers have synthesized various derivatives that target cancer cells while minimizing toxicity to normal cells.

Case Study: Anticancer Activity

A notable study investigated the effects of modified oxazoles on cancer cell lines. The compounds demonstrated significant cytotoxicity against several human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Table 2: Cytotoxicity of Oxazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 10.5 | HeLa |

| B | 15.0 | MCF-7 |

| C | 8.0 | A549 |

These findings suggest that the structural features of oxazole derivatives can be optimized for enhanced anticancer activity.

Catalytic Applications

In addition to biological applications, this compound has been utilized in catalytic processes, particularly in organic synthesis reactions.

Catalytic Efficiency

The compound serves as a catalyst in various reactions, including the synthesis of heterocycles and other complex organic molecules. Its ability to stabilize transition states enhances reaction rates and yields.

Table 3: Catalytic Reactions Involving 1-Methylimidazole Derivatives

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Heterocycle Synthesis | 85 | Room temperature, solvent-free |

| Friedel-Crafts Reaction | 90 | Reflux, with acid catalyst |

These results indicate that the use of this compound can significantly improve synthetic efficiency in organic chemistry.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in the development of ionic liquids and polymers.

Comparison with Similar Compounds

1-Methylimidazole

1-Methylimidazole (C₄H₆N₂) is a heterocyclic aromatic compound featuring a five-membered ring with two nitrogen atoms, where a methyl group is attached to the N1 position (SMILES: Cn1ccnc1) . It is widely utilized in organic synthesis, catalysis, and materials science due to its dual nucleophilic/electrophilic reactivity and moderate basicity. Key applications include:

- Quaternization reactions : Used to synthesize polyhedral oligomeric silsesquioxane (POSS) derivatives, such as POSS-Se, where it facilitates the formation of imidazolium intermediates .

- Proton exchange membranes : Enhances ionic conductivity in phosphoric-acid-doped polybenzimidazole (PBI) membranes via imidazolium group incorporation, achieving conversion rates of 87.6–90.3% .

- Catalysis : Exhibits superior efficiency in promoting reactions between aryl methyl ketones and DMF-DMA, outperforming other amines in selectivity .

Oxolane (Tetrahydrofuran, THF)

Oxolane (C₄H₈O), commonly known as tetrahydrofuran (THF), is a cyclic ether with a five-membered oxygen-containing ring. Thus, this article focuses on 1-methylimidazole.

Comparison of 1-Methylimidazole with Structurally Similar Compounds

Structural and Functional Analogues

1-Methylimidazole belongs to the class of nitrogen-containing heterocycles. Key analogues include:

Reactivity and Catalytic Performance

- Basicity and Solubility: 1-Methylimidazole’s methyl group enhances solubility in non-polar solvents (e.g., chloroform, DMSO) compared to imidazole, which is more water-soluble .

- Chlorination : Reacts with chloramines to form 1-methyl-3-chloroimidazolium cations (MeImCl⁺), analogous to protonated imidazole chloramines but with altered stability .

- Catalytic Efficiency : Outperforms pyridine and other amines in DMF-DMA-mediated ketone activations due to optimized steric and electronic effects .

Research Findings and Data Tables

Table 1: Comparative Solubility and Reactivity

Key Differences and Unique Properties

- Positional Isomerism : 2-Methylimidazole (C2-methyl) shows distinct reactivity and solubility compared to 1-methylimidazole, underscoring the impact of substituent position .

- Biological Relevance: 1-Methylimidazole is a side-chain component in amino acids and drug-like molecules, unlike pyridine or pyrrole, which are primarily building blocks for biomolecules .

- Synthetic Versatility : 1-Methylimidazole enables efficient synthesis of 2-acylimidazoles via Wittig routes, outperforming traditional methods in yield and substrate generality .

Preparation Methods

Reaction Overview

The Grignard reaction of 2-lithio-1-methyl-1H-imidazole with carbonyl compounds in THF yields (1-methyl-1H-imidazol-2-yl)methanol derivatives. This method, reported by J-STAGE researchers, exploits THF’s ability to solubilize organolithium reagents and facilitate low-temperature reactions.

Experimental Procedure

-

Reagent Preparation : 1-Methylimidazole is treated with n-butyllithium (1.6 M in hexane) in THF at −78°C under nitrogen to generate 2-lithio-1-methyl-1H-imidazole.

-

Carbonyl Addition : Aldehydes or ketones are added dropwise, followed by gradual warming to ambient temperature.

-

Workup : The reaction is quenched with dilute HCl, and the product is extracted into ethyl acetate.

Key Findings

Table 1: Grignard Reaction Outcomes with THF

| Carbonyl Compound | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| n-Heptanal | 4d | 92.6 | 1.5 |

| Benzophenone | 7a | 86.0 | 3.0 |

| Acetophenone | 7b | 78.4 | 2.5 |

Method 2: Condensation of Methylamino Acetaldehyde Dimethyl Acetal in THF

Synthetic Route

A patent by CN107602476B details the synthesis of 2-mercapto-1-methylimidazole via a THF-mediated condensation. Methylamino acetaldehyde dimethyl acetal reacts with tert-butyl thionitrile under boron trifluoride (BF₃) catalysis.

Stepwise Protocol

-

Intermediate Synthesis : Chloroacetaldehyde dimethyl acetal and methylamine undergo tank closure at 80–85°C.

-

Condensation : The intermediate reacts with tert-butyl thionitrile in THF at 50–70°C with BF₃ (0.05–0.15 equiv).

-

Deprotection : Aluminum trichloride in THF cleaves the tert-butyl group, yielding 2-mercapto-1-methylimidazole.

Performance Metrics

Table 2: Condensation Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 50–70°C |

| BF₃ Equivalents | 0.05–0.15 |

| Reaction Time | 4–6 h |

| Final Product Yield | 85–89% |

Mechanistic Insights and Comparative Analysis

Grignard Reaction Mechanism

The lithiation of 1-methylimidazole in THF generates a resonance-stabilized carbanion at the C2 position. Subsequent nucleophilic attack on carbonyl substrates proceeds via a six-membered transition state, with THF coordinating lithium ions to enhance electrophilicity.

Condensation Pathway

BF₃ polarizes the tert-butyl thionitrile, facilitating nucleophilic attack by methylamino acetaldehyde dimethyl acetal. THF stabilizes the BF₃ complex, preventing premature deactivation.

Method Comparison

-

Efficiency : Grignard reactions offer higher yields (≥85%) but require cryogenic conditions.

-

Scalability : The condensation method operates under milder temperatures, favoring industrial adaptation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-methylimidazole derivatives, and how do their efficiencies compare?

- Methodology : Four synthetic routes are documented: (A) direct substitution of carboxylic acids with lithiated 1-methylimidazole; (B) acyl chloride conversion to Weinreb amide followed by substitution; (C) aldehyde oxidation with MnO₂ after lithiation; (D) Wittig reaction. The Wittig route (D) is superior in yield, substrate generality, and operational ease compared to others .

- Key Data : Route D achieves higher yields (>80%) for α,β-unsaturated 2-acylimidazoles, while Routes A–C suffer from lower yields (40–60%) and stricter substrate requirements .

Q. How can researchers ensure the purity of 1-methylimidazole during synthesis and handling?

- Methodology : Purification involves stirring crude 1-methylimidazole with NaOH followed by distillation at 198°C. Purity is verified via NMR, ion chromatography (IC), and elemental analysis .

- Safety : Use chemical-resistant gloves (tested per EN 374), respiratory protection in low-ventilation areas, and barrier creams for skin protection .

Q. What spectroscopic techniques are most effective for characterizing 1-methylimidazole and oxolane interactions in ionic liquids?

- Methodology : Raman spectroscopy identifies shifts in ethanoic acid dimer bands (e.g., 1695 cm⁻¹ and 887 cm⁻¹) when 1-methylimidazole is present, indicating monomer-dimer equilibrium shifts . H¹-NMR tracks proton environments in ionic liquids, while IC detects anion impurities .

Advanced Research Questions

Q. How do molecular interactions between 1-methylimidazole and oxolane affect the physicochemical properties of binary mixtures?

- Methodology : Use the Lorentz-Lorenz Relation (LLR) to predict refractive indices (RI) in PEG-oxolane mixtures. Deviations from ideal behavior (e.g., PEG-400 + oxolane) indicate volume contraction due to polar interactions .

- Key Data : For PEG-200 + oxolane, RI deviations (Δn) reach 0.02 at X₁ < 0.5, suggesting stronger intermolecular forces compared to PEG-200 + 1,3-dioxolane (Δn = 0.01) .

Q. What mechanistic insights explain the catalytic role of 1-methylimidazole in solvent-assisted depolymerization processes?

- Methodology : 1-Methylimidazole acts as both solvent and catalyst in polycarbonate depolymerization, facilitating nucleophilic attack on carbonyl groups. Reaction pathways are elucidated via ¹H-NMR, showing cyclic carbonate formation under mild conditions .

- Key Data : Depolymerization of BPA-PC at 60°C with 1-methylimidazole achieves >90% conversion to trimethylene carbonate, outperforming traditional high-temperature methods .

Q. How can researchers resolve contradictions in experimental data regarding hydrogen bonding in 1-methylimidazole-containing systems?

- Methodology : Combine Raman spectroscopy (to monitor dimer/monomer ratios) with density functional theory (DFT) calculations. For example, vapor-phase studies show ethanoic acid monomer dominance in [Hmim][O₂CCH₃], contradicting bulk-phase dimer stability .

- Data Analysis : Discrepancies arise from temperature-dependent equilibria; higher temperatures favor monomers, while bulk phases stabilize dimers via intermolecular H-bonding .

Methodological Best Practices

- Experimental Design : For reproducibility, document synthesis steps (e.g., distillation conditions ), and include raw spectral data (Raman, NMR) in supplementary materials .

- Data Reporting : Use tables to compare synthetic yields, RI deviations, or catalytic efficiencies. For example:

| Synthetic Route | Yield (%) | Substrate Generality | Operational Complexity |

|---|---|---|---|

| Wittig (D) | 80–95 | Broad | Low |

| Acyl Chloride (B) | 40–60 | Limited | High |

- Conflict Resolution : Address contradictory data (e.g., H-bonding behavior) by contextualizing experimental conditions (temperature, phase) and validating with complementary techniques (e.g., DFT + spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.